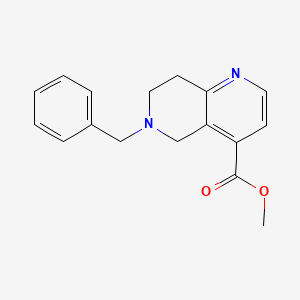

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-17(20)14-7-9-18-16-8-10-19(12-15(14)16)11-13-5-3-2-4-6-13/h2-7,9H,8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSYSRDULCVWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CN(CCC2=NC=C1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Transformations

The synthesis of methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate relies on strategic bond-forming reactions to construct the fused tetrahydronaphthyridine core while introducing the benzyl and methyl ester substituents. The following sections detail two primary approaches: a Heck reaction-based cyclization and a Pictet–Spengler reaction pathway .

Heck Reaction-Mediated Cyclization

This method, adapted from the synthesis of related tetrahydronaphthyridine scaffolds, involves sequential coupling and cyclization steps:

Step 1: Suzuki–Miyaura Coupling

A 2-chloropyridine derivative (e.g., 23 in) undergoes coupling with potassium trifluorovinylborate using Pd(dppf)Cl₂ as a catalyst. Key conditions include:

Step 2: Heck Reaction with Ethylene

The vinylpyridine intermediate reacts with ethylene gas under Pd catalysis to form a dihydronaphthyridine skeleton. Optimized parameters:

Step 3: Benzyl Group Introduction

The cyclized product is treated with benzylamine under reductive amination conditions. For example, using NaBH₃CN in MeOH at room temperature achieves quantitative benzylation.

Step 4: Esterification

The carboxylic acid intermediate is methylated via Fischer esterification (H₂SO₄/MeOH) or using dimethyl sulfate in the presence of a base.

Key Advantages :

Pictet–Spengler Cyclization

An alternative route, derived from earlier medicinal chemistry approaches, employs a Pictet–Spengler reaction to form the tetrahydronaphthyridine ring:

Step 1: Condensation of Benzylamine with Ketoester

Benzylamine reacts with ethyl 4-oxopentanoate in acidic conditions (e.g., HCl/EtOH) to form a Schiff base.

Step 2: Cyclization

The imine intermediate undergoes cyclization at elevated temperatures (reflux in toluene) to yield the tetrahydronaphthyridine core.

Step 3: Esterification and Functionalization

The ethyl ester is hydrolyzed to the carboxylic acid and subsequently methylated using diazomethane or methyl iodide.

Limitations :

Optimization Strategies

Catalytic System Tuning

Solvent and Temperature Optimization

Analytical Characterization

Critical data for verifying synthetic success include:

Spectroscopic Data

Industrial-Scale Production

Process Intensification

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the naphthyridine ring into a more saturated system. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce more saturated naphthyridine derivatives.

Scientific Research Applications

Monoamine Oxidase Inhibitors

Recent studies have indicated that derivatives of naphthyridine compounds, including methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. MAO inhibitors are crucial for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease due to their role in increasing levels of neurotransmitters like serotonin and dopamine.

- Case Study : A study identified several naphthyridine derivatives with potent MAO-B inhibitory activity. The most effective compound demonstrated an IC₅₀ value of approximately 1.35 μM, comparable to established MAO-B inhibitors like pargyline .

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression.

- Mechanisms of Action :

| Compound Name | Biological Activity | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| Methyl 6-benzyl... | Anticancer (Breast Cancer) | <0.1 | High |

| Analog A | MAO Inhibition | 1.35 | Moderate |

Antiviral Properties

Emerging evidence suggests that naphthyridine derivatives may possess antiviral properties. For instance, similar compounds have demonstrated efficacy against influenza viruses.

- Case Study : In vitro studies showed that related naphthyridine compounds exhibited significant antiviral activity with IC₅₀ values around 27.4 nM against both sensitive and resistant strains of the influenza virus.

Synthesis Overview:

- Starting Materials : The synthesis begins with readily available precursors from the naphthyridine family.

- Reaction Conditions : Various methods including microwave-assisted synthesis and ionic liquid-mediated reactions have been explored to improve efficiency.

- Yield Optimization : Techniques have been developed to achieve higher overall yields while minimizing by-products .

Mechanism of Action

The mechanism by which Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The naphthyridine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in critical biochemical pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Chlorinated Analog (C₁₇H₁₇ClN₂O₂) : The addition of chlorine at position 2 increases molecular weight and lipophilicity. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ = 171.8 Ų) suggest moderate molecular size and polarizability .

- Carboxylic Acid Dihydrochloride (C₁₁H₁₄N₂O₂·2HCl) : The dihydrochloride salt improves aqueous solubility, making it suitable for formulation in polar solvents .

Functional Group Impact on Bioactivity

- Ester vs. Carboxylic Acid : The methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form (see C₁₁H₁₄N₂O₂·2HCl) .

- Chlorine Substitution : The chloro group in C₁₇H₁₇ClN₂O₂ could enhance binding affinity to hydrophobic enzyme pockets or confer resistance to metabolic degradation .

- Amine Group (C₁₅H₁₇N₃) : The primary amine at position 3 may facilitate hydrogen bonding with biological targets, altering selectivity compared to the ester-containing analog .

Biological Activity

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate (often referred to as 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.3 g/mol. The compound features a naphthyridine core that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.3 g/mol |

| CAS Number | 75510-02-0 |

| Purity | ≥95% |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine. For instance, derivatives have shown promise in inhibiting amyloid-beta (Aβ) aggregation and tau phosphorylation—key processes involved in Alzheimer's disease pathology. In vitro studies demonstrated that certain analogs could inhibit Aβ aggregation by over 80% and tau aggregation by approximately 68% at concentrations around 10 µM .

Enzyme Inhibition

The compound exhibits inhibitory activity against various enzymes relevant to neurodegenerative diseases. For example:

- Acetylcholinesterase (AChE) : Compounds derived from the naphthyridine structure have been shown to inhibit AChE effectively, which is crucial for maintaining acetylcholine levels in the brain.

- Butyrylcholinesterase (BuChE) : Inhibition of BuChE has also been noted with IC50 values around 5.74 µM for certain derivatives .

Case Studies and Research Findings

- Inhibition of Protein Aggregation : A study evaluated a library of benzylamino derivatives for their ability to inhibit protein aggregation associated with Alzheimer's disease. Among these compounds, one derivative demonstrated significant dual inhibition of Aβ and tau aggregation .

- Neuroprotective Mechanisms : Research indicates that naphthyridine derivatives may exert neuroprotective effects through antioxidant mechanisms and by modulating receptor activity involved in neuroinflammation .

- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the synthesis of these compounds have revealed that modifications at specific positions on the naphthyridine ring can enhance biological activity. For instance, adding different substituents on the benzyl group significantly affects the potency against AChE and BuChE .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate?

The compound is synthesized via a two-step approach:

Core Formation : Cyclocondensation of 1-benzyl-4-piperidinone with a substituted acrolein derivative (e.g., 3-aminoacrolein) under acidic conditions (e.g., BF₃·Et₂O or AcONH₄/Et₃N) to form the tetrahydro-1,6-naphthyridine backbone .

Esterification : Reaction of the intermediate carboxylic acid (at position 4) with methanol under acid catalysis (Fischer esterification) or via coupling agents (e.g., HATU/DMAP) to yield the methyl ester .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or decarboxylation side reactions .

Q. How is the structural integrity of this compound validated experimentally?

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Thermal Stability : Avoid prolonged heating above 150°C to prevent decarboxylation or decomposition .

- Chemical Stability : The benzyl group may undergo catalytic hydrogenation (e.g., Pd/C, H₂) to yield dealkylated byproducts. Use inert atmospheres (N₂/Ar) for reactions involving reducing agents .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for functionalization (e.g., ester hydrolysis to carboxylic acid).

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains), leveraging the naphthyridine core as a hinge-binding motif .

Q. What analytical challenges arise in distinguishing between positional isomers of this compound (e.g., 4-carboxylate vs. 2-carboxylate derivatives)?

- Chromatography : Employ reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA modifier) to resolve isomers.

- 2D NMR (COSY, HSQC) : Correlate coupling constants and NOE effects to differentiate substituent positions .

Q. How does the steric bulk of the benzyl group influence the compound’s conformational dynamics in solution?

- Dynamic NMR : Analyze coalescence temperatures for benzyl rotamers to estimate rotational barriers (ΔG‡).

- Molecular Dynamics Simulations : Simulate solvent-solute interactions (e.g., in DMSO or MeOH) to map preferred conformers .

Critical Analysis of Contradictions

- Decarboxylation vs. Ester Stability : notes decarboxylation occurs at >250°C, while reports ester stability under mild conditions. This suggests the methyl ester enhances thermal stability compared to the free acid.

- Benzyl Group Reactivity : Catalytic hydrogenation () may conflict with synthetic steps requiring benzyl protection. Use selective hydrogenation catalysts (e.g., Pearlman’s catalyst) to preserve the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.